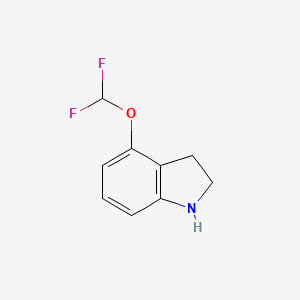
4-(difluoromethoxy)-2,3-dihydro-1H-indole
Vue d'ensemble
Description
4-(difluoromethoxy)-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
The preparation of 4-(difluoromethoxy)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-(difluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Major products formed from these reactions include tricyclic indole derivatives and azepinoindoles .
Applications De Recherche Scientifique
4-(difluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to multiple receptors, leading to various biological activities such as antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-(difluoromethoxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
5-Fluoroindole: Known for its antiviral activity.
7-Chloroindole: Studied for its antimicrobial properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C9H9F2NO |
|---|---|
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)13-8-3-1-2-7-6(8)4-5-12-7/h1-3,9,12H,4-5H2 |
Clé InChI |
FRDWVMFQCYPGDN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C(=CC=C2)OC(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
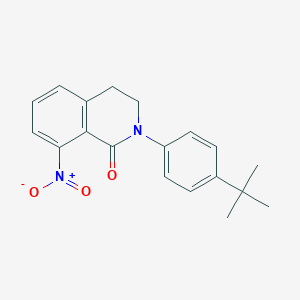
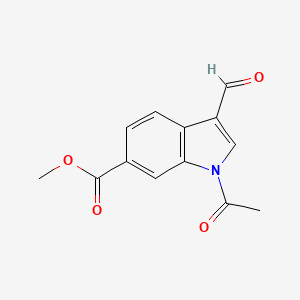
![4,6-dichloro-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8532438.png)
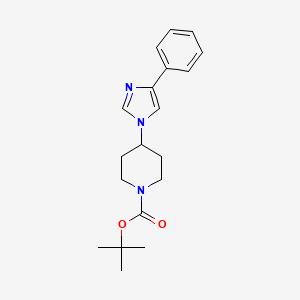
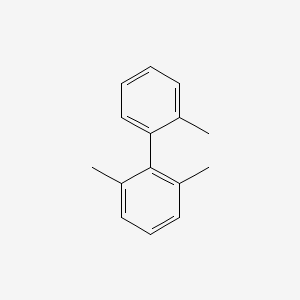
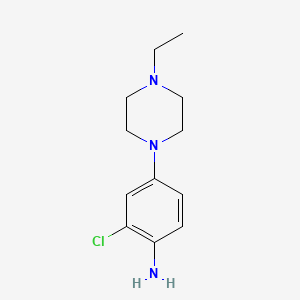

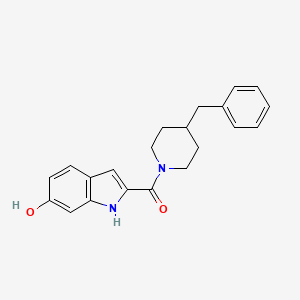
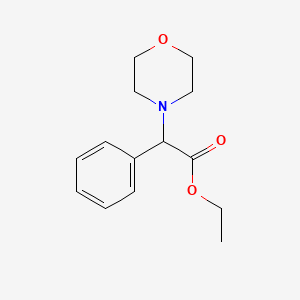
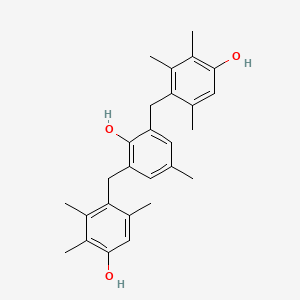
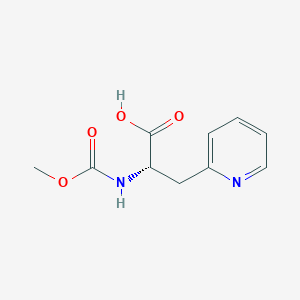
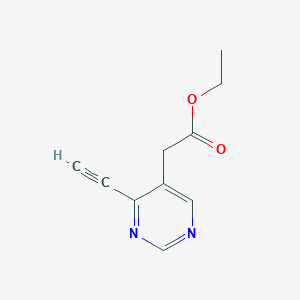

![7-Iodo-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one](/img/structure/B8532525.png)
